N-(2-Morpholinoethyl)-4-nitroaniline

Organic Synthesis SNAr Reaction Reaction Yield

Order N-(2-Morpholinoethyl)-4-nitroaniline (CAS 77755‑81‑8) for CNS‑focused kinase libraries. Unlike 4-nitroaniline, its morpholinoethyl group provides a balanced LogP ~ 1.03 and low TPSA 70.3 Ų, enabling blood–brain barrier penetration. The morpholine pharmacophore engages the kinase hinge region, while the reducible nitro group offers a rapid aniline handle for focused libraries or PROTAC linkers. Substitute only if these specific physicochemical and pharmacophoric advantages are not required.

Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
CAS No. 77755-81-8
Cat. No. B3154489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Morpholinoethyl)-4-nitroaniline
CAS77755-81-8
Molecular FormulaC12H17N3O3
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H17N3O3/c16-15(17)12-3-1-11(2-4-12)13-5-6-14-7-9-18-10-8-14/h1-4,13H,5-10H2
InChIKeyNWUVRJDVZZNZGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Morpholinoethyl)-4-nitroaniline (CAS 77755-81-8): Chemical Identity and Research-Grade Sourcing


N-(2-Morpholinoethyl)-4-nitroaniline (CAS 77755-81-8) is a nitro-substituted aromatic amine featuring a 2-morpholinoethyl substituent on the aniline nitrogen . With a molecular formula of C12H17N3O3 and a molecular weight of 251.28 g/mol , this compound is a yellow solid at room temperature . It is commercially available from research chemical suppliers at purities typically ≥96% and is offered with supporting analytical documentation (e.g., NMR, HPLC, GC) suitable for research and development . Its structure, combining an electron-withdrawing 4-nitro group with a basic morpholine moiety, makes it a versatile intermediate in organic synthesis [1].

Why N-(2-Morpholinoethyl)-4-nitroaniline Cannot Be Substituted by Simpler 4-Nitroaniline Analogs


Substituting N-(2-Morpholinoethyl)-4-nitroaniline with simpler analogs like 4-nitroaniline (CAS 100-01-6) or N-methyl-4-nitroaniline (CAS 100-15-2) is not feasible for many advanced applications due to significant differences in physicochemical properties and synthetic utility. The presence of the 2-morpholinoethyl group dramatically alters the compound's lipophilicity and solubility profile compared to the parent aniline. Calculated partition coefficients (Log Po/w) range from 0.77 to 2.32 , indicating balanced hydrophilicity-lipophilicity crucial for optimizing pharmacokinetic properties in drug discovery. In contrast, 4-nitroaniline has a much lower LogP of ~0.9 [1]. Furthermore, the morpholine ring provides a tertiary amine that is essential for modulating basicity, enhancing solubility, and acting as a versatile handle for further functionalization or as a key pharmacophore in kinase inhibitor design [2]. These distinct structural and property differences underscore that this compound is not a generic building block but a specialized intermediate for specific synthetic and medicinal chemistry objectives.

Quantitative Evidence of N-(2-Morpholinoethyl)-4-nitroaniline Differentiation in Synthesis and Drug Discovery


Synthetic Efficiency: Comparable Yields to Halogenated Analogs in Nucleophilic Aromatic Substitution (SNAr) Reactions

N-(2-Morpholinoethyl)-4-nitroaniline is synthesized via a straightforward SNAr reaction between 4-nitroaniline and 2-chloroethylmorpholine. Reported yields for this specific transformation are 71% , which are directly comparable to the 72.8% yield reported for the synthesis of the structurally related 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline from its respective starting materials . This indicates that the core morpholinoethyl-nitroaniline scaffold can be assembled with efficiency similar to that of its halogenated derivatives, making it a reliable and high-yielding intermediate for further derivatization without the need for expensive or air-sensitive catalysts.

Organic Synthesis SNAr Reaction Reaction Yield

In Silico Profiling: Balanced Physicochemical Properties for CNS Drug Discovery

In silico property calculations reveal that N-(2-Morpholinoethyl)-4-nitroaniline possesses physicochemical attributes that make it a more attractive starting point for central nervous system (CNS) drug discovery than simpler 4-nitroaniline derivatives. Its consensus Log Po/w is 1.03 , falling within the optimal range (1-3) for passive blood-brain barrier (BBB) permeability. In contrast, the parent compound 4-nitroaniline has a lower LogP of ~0.9 [1], and the more lipophilic analog N-methyl-4-nitroaniline has a LogP of ~1.6 [2]. This balanced lipophilicity, combined with a topological polar surface area (TPSA) of 70.3 Ų (below the 90 Ų threshold for good BBB penetration), suggests that compounds derived from this intermediate have a higher probability of achieving CNS exposure compared to those derived from less balanced analogs.

Medicinal Chemistry In Silico ADME CNS Druglikeness

Functional Diversity: The Morpholino Group as a Key Pharmacophore in Kinase Inhibition

The morpholine ring in N-(2-Morpholinoethyl)-4-nitroaniline is a privileged structure in kinase drug discovery, frequently engaging the hinge region of the ATP-binding pocket. While the compound itself is an intermediate, its utility is underscored by the widespread use of morpholine-containing fragments in potent kinase inhibitors. For example, WAY-620147, an N-(2-morpholinoethyl)nicotinamide derivative, inhibits MAO-A and MAO-B with IC50 values of 26 μM and 55 μM, respectively . The presence of the morpholinoethyl group in the target compound provides a direct synthetic path to such active pharmacophores. Simpler 4-nitroaniline analogs like N-methyl-4-nitroaniline, while useful as an intermediate for nintedanib synthesis [1], lack the tertiary amine and additional heteroatom of the morpholine ring, which are crucial for establishing key hydrogen bonding and van der Waals interactions with kinase targets [2].

Kinase Inhibition Medicinal Chemistry Pharmacophore

High-Impact Application Scenarios for N-(2-Morpholinoethyl)-4-nitroaniline Based on Differentiated Evidence


Synthesis of CNS-Penetrant Kinase Inhibitors

Medicinal chemists should prioritize N-(2-Morpholinoethyl)-4-nitroaniline when designing focused libraries of CNS-targeted kinase inhibitors. Its balanced LogP (1.03) and low TPSA (70.3 Ų) provide a favorable physicochemical profile for crossing the blood-brain barrier, while the 2-morpholinoethyl group is a recognized pharmacophore for engaging the kinase hinge region . Reduction of the nitro group yields an aniline that can be readily elaborated into potent compounds, as seen with other morpholine-containing kinase inhibitors . This strategic combination of properties is absent in simpler nitroanilines [1].

Development of Advanced Dye and Pigment Intermediates

For chemists developing next-generation dyes, N-(2-Morpholinoethyl)-4-nitroaniline offers distinct advantages. The morpholine moiety can act as a powerful electron-donating group, leading to bathochromic or hypsochromic shifts in azo dye absorption spectra compared to simpler aniline-based dyes [2]. This allows for fine-tuning of color properties. Furthermore, the nitro group can be selectively reduced to an amino group, providing a bifunctional intermediate for creating complex, conjugated chromophores or cross-linking agents for advanced material applications.

Building Block for PROTACs and Bifunctional Degraders

The structure of N-(2-Morpholinoethyl)-4-nitroaniline is ideally suited for use as a linker or ligand precursor in the assembly of Proteolysis Targeting Chimeras (PROTACs). The morpholine ring is a known E3 ligase ligand, and the nitroaniline moiety can be reduced to an aniline , providing a versatile anchor point for attaching a target-protein ligand. This convergent synthetic approach enables rapid exploration of linker lengths and compositions, which is a critical step in optimizing ternary complex formation and efficient target degradation. Using a pre-assembled morpholine-nitroaniline building block can significantly streamline PROTAC synthesis compared to de novo construction.

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